5-Ethyl-3-methylcyclohex-2-enone (CAS 40920-68-1) is a specialized α,β-unsaturated cyclic ketone utilized as a structural building block in complex organic synthesis and as an active agent in advanced biocidal formulations. Featuring a six-membered cyclohexene core with a methyl group at C3 and an ethyl group at C5, this compound provides a precise balance of lipophilicity and steric accessibility . With a molecular weight of 138.21 g/mol, a density of 0.910 g/cm³, and a boiling point of 212 °C at 760 mmHg, it exhibits thermal properties highly compatible with standard industrial distillation workflows . Procurement of this specific compound is primarily driven by its reactive C5 stereocenter and its unique vapor-pressure characteristics, which are critical for applications where commodity cyclohexenones fail to perform [1].
Attempting to substitute 5-ethyl-3-methylcyclohex-2-enone with cheaper, more abundant analogs such as isophorone (3,5,5-trimethylcyclohex-2-enone) or longer-chain derivatives (e.g., 5-butyl-3-methylcyclohex-2-enone) leads to critical failures in both synthetic and formulated applications. In synthetic workflows, the gem-dimethyl blocking at the C5 position of isophorone prevents key stereoselective functionalizations that are otherwise accessible via the mono-ethyl substitution of the target compound . In formulated insecticidal products, substituting with longer-chain C5-alkyl analogs drastically reduces vapor pressure, completely eliminating the vapor-phase toxicity required for fumigants and space sprays, restricting the product strictly to contact-based efficacy [1].
In biocidal formulations targeting Cimex species (bed bugs), the length of the alkyl chain at the C5 position strictly dictates the mode of action. 5-Ethyl-3-methylcyclohex-2-enone is specifically categorized for high vapor toxicity, allowing it to function as a volatile fumigant [1]. In contrast, substituting this compound with longer-chain analogs such as 5-butyl-3-methyl-2-cyclohexenone or 3-methyl-5-heptyl-2-cyclohexen-1-one shifts the mechanism entirely to contact toxicity due to lower vapor pressure and increased lipophilicity[1].
| Evidence Dimension | Mode of insecticidal toxicity (Vapor vs. Contact) |
| Target Compound Data | Lethal vapor-phase toxicity confirmed for the C5-ethyl derivative. |
| Comparator Or Baseline | 5-butyl-3-methyl-2-cyclohexenone and 3-methyl-5-heptyl-2-cyclohexen-1-one (strictly contact toxicity). |
| Quantified Difference | Complete shift from vapor-active fumigant capability to zero vapor toxicity (contact-only) when extending the C5 chain beyond propyl/ethyl. |
| Conditions | Vapor vs. contact lethality assays against Cimex species (bed bugs). |
Procurement for fumigants, space sprays, and vapor-releasing fabrics must prioritize the 5-ethyl derivative, as substituting with a longer-chain analog will result in complete loss of the required vapor-phase efficacy.
As an α,β-unsaturated ketone, 5-ethyl-3-methylcyclohex-2-enone serves as a critical Michael acceptor and Robinson annulation precursor. It features a mono-ethyl substitution at the C5 position, leaving one hydrogen atom and creating an accessible stereocenter . The standard industrial benchmark, isophorone (3,5,5-trimethylcyclohex-2-enone), possesses a gem-dimethyl group at this exact position. This gem-dimethyl configuration creates severe neo-pentyl-like steric hindrance, blocking nucleophilic attack or further functionalization at C5, which the mono-ethyl target compound readily permits.
| Evidence Dimension | Steric hindrance at the C5 position |
| Target Compound Data | Mono-ethyl substitution (one alkyl group, one hydrogen) permitting downstream functionalization. |
| Comparator Or Baseline | Isophorone (gem-dimethyl substitution at C5). |
| Quantified Difference | Reduction from two bulky methyl groups to a single ethyl group, eliminating the C5 steric block and enabling complex annulations. |
| Conditions | Precursor selection for Michael additions and Robinson annulations. |
Buyers synthesizing complex terpenes or bicyclic pharmaceuticals cannot use commodity isophorone due to C5-blocking; the 5-ethyl analog is required to permit necessary downstream reactivity.
For industrial scale-up and formulation, the thermal properties of 5-ethyl-3-methylcyclohex-2-enone ensure seamless integration into existing processing infrastructure. The compound exhibits a boiling point of 212 °C at 760 mmHg and a density of 0.910 g/cm³ . This thermal profile is nearly identical to that of the commodity benchmark isophorone (boiling point 215 °C) and the closer analog 3,5-dimethylcyclohex-2-enone (boiling point 211 °C). Consequently, the 5-ethyl compound provides its unique structural and vapor-toxicity benefits without requiring the re-engineering of distillation columns or thermal curing parameters .
| Evidence Dimension | Atmospheric boiling point and thermal processing window |
| Target Compound Data | 212 °C at 760 mmHg. |
| Comparator Or Baseline | Isophorone (~215 °C) and 3,5-dimethylcyclohex-2-enone (~211 °C). |
| Quantified Difference | Maintains a tight ±3 °C boiling point window relative to standard in-class methyl analogs. |
| Conditions | Standard atmospheric distillation and thermal formulation processing. |
Industrial buyers can substitute 5-ethyl-3-methylcyclohex-2-enone into existing high-temperature manufacturing workflows designed for isophorone without altering thermal parameters.
Where this compound is the right choice for formulating bed bug (Cimex species) treatments, space sprays, and impregnated fabrics. Its specific C5-ethyl volatility profile ensures lethal vapor toxicity, making it a mandatory selection over longer-chain analogs (like the C5-butyl derivative) that strictly function as contact poisons [1].
Where this compound is the right choice as a Michael acceptor or Robinson annulation precursor. It provides the necessary C5 mono-alkyl stereocenter for downstream functionalization without the prohibitive gem-dimethyl steric blocking seen in commodity isophorone .
Where this compound is the right choice for oral care or topical biocides requiring a specific spectrum of activity. The C5-ethyl substitution provides a precise lipophilicity balance for broad-spectrum efficacy, unlike highly lipophilic heptyl derivatives which skew heavily toward Gram-positive specific activity[2].